1-(2-chlorobenzoyl)-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole

Description

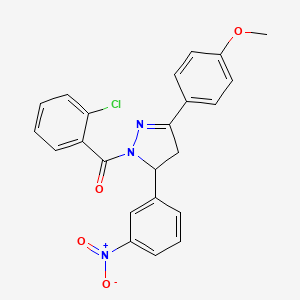

This pyrazoline derivative features a 4,5-dihydro-1H-pyrazole core substituted at positions 1, 3, and 5 with 2-chlorobenzoyl, 4-methoxyphenyl, and 3-nitrophenyl groups, respectively. Pyrazolines are renowned for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

(2-chlorophenyl)-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O4/c1-31-18-11-9-15(10-12-18)21-14-22(16-5-4-6-17(13-16)27(29)30)26(25-21)23(28)19-7-2-3-8-20(19)24/h2-13,22H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTVWZVUBNKDMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-chlorobenzoyl)-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure that includes a pyrazole ring substituted with various aromatic groups. The presence of chlorine, methoxy, and nitro groups contributes to its biological activity by influencing electronic properties and interactions with biological targets.

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. The compound has shown potential in scavenging free radicals and reducing oxidative stress in various cellular models. For instance, studies have demonstrated that similar pyrazole compounds can effectively mitigate oxidative damage in neuronal cells, suggesting a neuroprotective role .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in several studies. It has been shown to inhibit pro-inflammatory cytokine production and reduce inflammation markers in vitro. For example, derivatives of pyrazoles have been reported to lower levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies reveal that the compound exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The electron-rich nature of the methoxy and nitro groups facilitates the donation of electrons to free radicals, thereby neutralizing them.

- Anti-inflammatory Mechanism : The compound modulates signaling pathways associated with inflammation, particularly by inhibiting NF-kB activation, which plays a crucial role in the expression of inflammatory genes.

- Anticancer Mechanism : It triggers apoptosis through the intrinsic pathway involving mitochondrial dysfunction and caspase activation .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Assess antioxidant effects | Compound significantly reduced oxidative stress markers in neuronal cells. |

| Study B | Evaluate anti-inflammatory activity | Inhibited IL-6 and TNF-α production in LPS-stimulated macrophages. |

| Study C | Investigate anticancer properties | Induced apoptosis in HeLa cells with IC50 values indicating potent cytotoxicity. |

Comparison with Similar Compounds

Substituent Variations and Bioactivity

The table below highlights key structural differences and reported bioactivities of similar pyrazoline derivatives:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 3-nitrophenyl group (target compound) may enhance oxidative stress-mediated bioactivity (e.g., anticancer via ROS) compared to bromo or chloro substituents .

- Electron-Donating Groups (EDGs) : The 4-methoxyphenyl group (common in R3) improves solubility and may facilitate hydrogen bonding, as seen in crystal structures .

Physicochemical Properties

- Melting Points : Pyrazolines with EWGs (e.g., nitro, bromo) generally exhibit higher melting points due to dipole interactions. For example:

- Hydrogen Bonding : The 2-chlorobenzoyl group may form bifurcated C–H···O bonds (cf. ’s C5–H5A···O2 interactions), stabilizing crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.